Cas no 39868-96-7 ( )
structure
Product Name:
CAS-Nr.:39868-96-7
MF:C35H37ClN2O11
MW:697.128089666367
CID:924992
PubChem ID:54706138
Update Time:2025-04-19
Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Chlorobiocin
- clorobiocin
- 18631RP
- Antibiotic RP-18631
- RP-18631
- RP 18631
- Antibiotic 2562A
- MLS000756558
- 18 631 R.P.
- MLSMR
- SMR000528800
- NSC 227186
- CHEMBL1172192
- NSC-227186
- SCHEMBL24588620
- ZINC04102306
- SCHEMBL14234743
- cid_54677920
- BDBM283
- NCI60_001855
- [(3R,5R,6S)-6-[8-chloro-2-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-4-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
- 6-[(8-chloro-4-hydroxy-3-{[4-hydroxy-3-(3-methylbut-2-en-1-yl)benzene]amido}-2-oxo-2H-chromen-7-yl)oxy]-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylate
- NSC227186
- Q5135146
- NCGC00246776-01
- HMS2271D06
- GTPL12127
- 1H-Pyrrole-2-carboxylic acid, 5-methyl-, 3'-ester with N-(8-chloro-7-((6-deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy)-4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-butenyl)benzamide
- CHEMBL303984
- DB03966
- HY-123515
- 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-{8-chloro-4-hydroxy-3-[4-hydroxy-3-(4-methyl-pent-3-enyl)-benzoylamino]-2-oxo-2H-chromen-7-yloxy}-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
- AKOS040746715
- 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-({1-[4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl]-methanoyl}-amino)-2-oxo-2H-1-benzopyran-7-yloxy]-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
- 39868-96-7
- SCHEMBL6937051
- N-[8-chloro-7-({6-deoxy-5-methyl-4-O-methyl-3-O-[(5-methyl-1H-pyrrol-2-yl)carbonyl]-beta-D-gulopyranosyl}oxy)-4-hydroxy-2-oxo-2H-chromen-3-yl]-4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamide
- CS-0082871
- [(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxo-chromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydropyran-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
- SCHEMBL315426
- RP 18,631
- Antibiotic RP 18,631
- [(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
- BDBM50330317
- 18631 RP
- NS00069826
- 5-Methyl-1H-pyrrole-2-carboxylic acid (3R,4S,5R,6S)-6-{8-chloro-4-hydroxy-3-[4-hydroxy-3-(3-methyl-but-2-enyl)-benzoylamino]-2-oxo-2H-chromen-7-yloxy}-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydro-pyran-4-yl ester
- 1kzn
- DTXSID401028112
- ((3R,4S,5R,6S)-6-(8-chloro-4-hydroxy-3-((4-hydroxy-3-(3-methylbut-2-enyl)benzoyl)amino)-2-oxo-chromen-7-yl)oxy-5-hydroxy-3-methoxy-2,2-dimethyl-tetrahydropyran-4-yl) 5-methyl-1H-pyrrole-2-carboxylate
- 6-((8-chloro-4-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamido)-2-oxo-2H-chromen-7-yl)oxy)-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylic acid
- ((3R,4S,5R,6S)-6-(8-chloro-4-hydroxy-3-((4-hydroxy-3-(3-methylbut-2-enyl)benzoyl)amino)-2-oxochromen-7-yl)oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl) 5-methyl-1H-pyrrole-2-carboxylate
- 6-({8-chloro-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamido]-2-oxo-2H-chromen-7-yl}oxy)-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl 5-methyl-1H-pyrrole-2-carboxylic acid
- DA-51975
-
-
- Inchi: 1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42)/t27-,29+,30-,34-/m1/s1
- InChI-Schlüssel: FJAQNRBDVKIIKK-LFLQOBSNSA-N
- Lächelt: ClC1=C2C(C(=C(C(=O)O2)NC(C2C=CC(=C(C/C=C(\C)/C)C=2)O)=O)O)=CC=C1O[C@H]1[C@@H]([C@@H]([C@H](C(C)(C)O1)OC)OC(C1=CC=C(C)N1)=O)O
Berechnete Eigenschaften
- Genaue Masse: 695.20088
- Monoisotopenmasse: 696.2085877g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 49
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topologische Polaroberfläche: 186Ų
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
- PSA: 182.97
- LogP: 5.44330
Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Biosynth | PBA86896-1 mg |
Clorobiocin |
39868-96-7 | 1mg |
$125.00 | 2023-01-03 | ||
| Biosynth | PBA86896-5 mg |
Clorobiocin |
39868-96-7 | 5mg |
$406.25 | 2023-01-03 | ||
| Biosynth | PBA86896-10 mg |
Clorobiocin |
39868-96-7 | 10mg |
$650.00 | 2023-01-03 | ||
| Biosynth | PBA86896-25 mg |
Clorobiocin |
39868-96-7 | 25mg |
$1,218.75 | 2023-01-03 | ||
| Biosynth | PBA86896-50 mg |
Clorobiocin |
39868-96-7 | 50mg |
$1,950.00 | 2023-01-03 |
Verwandte Literatur
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
39868-96-7 ( ) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz